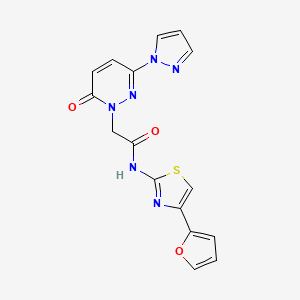

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O3S/c23-14(19-16-18-11(10-26-16)12-3-1-8-25-12)9-22-15(24)5-4-13(20-22)21-7-2-6-17-21/h1-8,10H,9H2,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIXPTHNTHOLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a novel compound that integrates multiple heterocyclic moieties, including furan, thiazole, and pyrazole. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The following sections delve into the compound's biological activity based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 364.4 g/mol

- SMILES Representation :

CC(=O)N(C1=CC=CS1)C(=O)N(C2=CC(=N2)C(=O)C=N3C=CC=N3)

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study evaluating similar thiazole derivatives reported IC values ranging from 1.61 to 1.98 µg/mL against various bacterial strains, suggesting that the thiazole ring is crucial for antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity assays against several cancer cell lines. For instance, derivatives of pyrazole have shown promising activity against MCF7 (breast cancer), with IC values as low as 0.01 µM in some studies . The integration of the furan and thiazole rings likely enhances the compound's ability to inhibit tumor growth.

Anti-inflammatory Activity

Compounds with furan and thiazole units are also noted for their anti-inflammatory properties. Research has shown that derivatives with similar structures can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited significant inhibitory activity with IC values ranging from 3.73 to 4.00 μM . This suggests that the compound may possess similar or enhanced efficacy against pathogenic bacteria.

Case Study 2: Anticancer Properties

In a comparative study of various pyrazole derivatives, one compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC of 26 µM . The inclusion of a pyridazine moiety in our compound may provide synergistic effects that enhance its anticancer activity.

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Melting Points: Coumarin-thiazole derivatives (e.g., 5 ) exhibit high melting points (206–211°C), correlating with crystalline stability. Thiophene-sulfamoyl analogues (9a–d ) have lower melting points (135–164°C), likely due to flexible sulfamoyl linkages. The target compound’s rigid pyridazinone core may elevate its melting point (>180°C).

- Solubility : Sulfamoyl-containing compounds (9a ) show improved aqueous solubility compared to coumarin derivatives, a critical factor for bioavailability. The target compound’s lack of ionizable groups may limit solubility unless formulated with co-solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.